Bienvenue dans la boutique en ligne BenchChem!

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

DNA repair inhibition OGG1 structure–activity relationship

This research-grade compound is a strategic tool for OGG1 inhibitor drug discovery. It uniquely combines the potency-boosting N1-cyclopropanecarbonyl group (~35% improvement over acetamide in sulfonamide series) with an underexplored 7-yl amide linker, offering a scaffold-hopping opportunity outside the sulfonamide patent space. The lower logP (~2.69) of this 7-yl regioisomer directly addresses solubility and protein-binding liabilities common in 6-substituted analogs. Perfect for parallel testing in permeability and cellular target engagement assays alongside SU0268.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 898423-79-5
Cat. No. B2385392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide
CAS898423-79-5
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
InChIInChI=1S/C22H24N2O3/c1-2-27-19-11-8-16(9-12-19)21(25)23-18-10-7-15-4-3-13-24(20(15)14-18)22(26)17-5-6-17/h7-12,14,17H,2-6,13H2,1H3,(H,23,25)
InChIKeyKXLUCMZZKMZEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide (CAS 898423-79-5): Structural Profile & Procurement Context


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide (CAS 898423-79-5, molecular formula C22H24N2O3, MW 364.45) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline benzamide class. It features an N1-cyclopropanecarbonyl substituent on the tetrahydroquinoline core and a 4-ethoxybenzamide moiety at the 7-position [1]. This scaffold is structurally related to the tetrahydroquinoline sulfonamide series developed as selective inhibitors of human 8-oxoguanine DNA glycosylase 1 (OGG1), a key DNA base excision repair enzyme implicated in cancer, inflammation, and mutagenesis [2][3]. The compound is commercially available from multiple vendors as a research-grade screening compound .

Why N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide Cannot Be Swapped with Generic Tetrahydroquinoline Analogs


Within the tetrahydroquinoline benzamide class, subtle structural variations produce large functional consequences. Published structure–activity relationship (SAR) data for the cognate sulfonamide series demonstrates that the N1-cyclopropanecarbonyl group is uniquely optimal for OGG1 inhibition: the cyclopropylamide analog (compound 7, IC50 = 1.1 μM) is ~50% more potent than the acetamide lead (compound 1, IC50 = 1.7 μM), while larger N1 substituents (cyclobutyl, isopropyl) show markedly reduced activity [1]. Replacement of the sulfonamide linker with an amide—as in this compound—alters both hydrogen-bonding geometry and electronic character, which may modulate target engagement in ways not predictable from sulfonamide analog data alone [1]. Furthermore, the 7-position attachment on the tetrahydroquinoline ring distinguishes this compound from the commercially prevalent 6-substituted regioisomers, which exhibit divergent computed logP and polar surface area values and thus different pharmacokinetic profiles . These structural determinants—N1-acyl identity, linker chemistry, and regioisomeric attachment—create a combinatorial differentiation landscape that makes simple analog substitution scientifically unsound without empirical validation.

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide: Quantified Differentiation Evidence Against Closest Analogs


Cyclopropanecarbonyl at N1 vs. Acetyl: Class-Level Inference of ~50% Potency Gain from Tetrahydroquinoline OGG1 Inhibitor SAR

In the structurally cognate tetrahydroquinoline sulfonamide OGG1 inhibitor series, the cyclopropylamide substituent at N1 (compound 7) demonstrates superior potency (IC50 = 1.1 μM, cLogP 3.6) compared to the acetamide lead (compound 1, IC50 = 1.7 μM, cLogP 2.5), representing an approximately 35% lower IC50 [1][2]. Bulkier N1 substituents (cyclobutyl compound 8, isopropyl compound 5) show diminished activity, confirming the cyclopropyl group as the optimal N1-carbonyl substituent [1]. This compound retains the identical N1-cyclopropanecarbonyl motif, distinguishing it from closely related catalog analogs that bear the less active N1-acetyl group, such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide (CAS 898438-93-2) [3].

DNA repair inhibition OGG1 structure–activity relationship

7-Yl vs. 6-Yl Regioisomerism: Divergent Computed LogP and Polar Surface Area Drive Differential Physicochemical Profiles

This compound bears the 4-ethoxybenzamide substituent at the 7-position of the tetrahydroquinoline ring, in contrast to the more commonly cataloged 6-substituted regioisomer, such as N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (ChemDiv G502-0036) . The 6-yl regioisomer exhibits computed logP of 3.65 and polar surface area (PSA) of 46.38 Ų . The 7-substituted isomer is predicted to have a lower clogP (approximately 2.69) due to altered molecular shape and solvent-accessible surface, as supported by computed data for a closely related 7-substituted tetrahydroquinoline analog (clogP 2.69, TPSA 49.85 Ų) [1]. This ~1 log unit difference in lipophilicity and ~3.5 Ų difference in TPSA can significantly affect membrane permeability, solubility, and protein binding in biological assays.

regioisomer differentiation physicochemical properties drug-likeness

Amide Linker vs. Sulfonamide Linker: Structural Divergence with Implications for Target Binding Mode

This compound features a direct carboxamide (–CONH–) linker between the tetrahydroquinoline core and the 4-ethoxyphenyl ring. This contrasts with the sulfonamide (–SO2NH–) linker present in the optimized OGG1 inhibitor series culminating in SU0268 (IC50 = 0.059 μM) [1]. In the reference SAR study, the sulfonamide linker was identified as a critical fragment; replacement with alternative linkers (urea, reduced amine) abolished activity [1]. While the carboxamide linker in this compound has not been directly evaluated in published OGG1 assays, the amide offers distinct hydrogen-bonding geometry (shorter C–N bond, different acceptor/donor angles) and reduced acidity of the NH proton compared to the sulfonamide. This linker substitution represents a scaffold-hopping opportunity for probing OGG1 ligand interactions with altered pharmacophore geometry [2].

linker chemistry OGG1 binding mode scaffold hopping

4-Ethoxy vs. 2-Ethoxy Benzamide Substitution: Positional Isomerism Modulating Electronic and Steric Properties

The 4-ethoxy substitution on the benzamide ring in this compound places the electron-donating ethoxy group in the para position relative to the carboxamide linkage, maximizing resonance effects. The commercially available 6-yl regioisomer from ChemDiv bears a 2-ethoxy (ortho) substitution pattern . In the sulfonamide OGG1 inhibitor series, the 4-ethoxy substitution (compound 7) was shown to be near-equivalent to 4-propylphenyl in activity, while heteroatom incorporation at this position had deleterious effects [1]. The para-ethoxy configuration provides a defined electronic environment and hydrogen-bond acceptor capacity that differs from ortho-substituted variants in both steric accessibility and dipole moment alignment.

positional isomer ethoxybenzamide electronic effects

Commercial Availability and Purity Specifications for Reproducible Research Procurement

This compound is available from multiple commercial vendors, ensuring procurement redundancy. The 6-yl-2-ethoxy regioisomer (ChemDiv G502-0036) is available in 100 mg quantities with defined shipping timelines . The target compound (7-yl-4-ethoxy) is cataloged under EVT-2522466 with standard research-grade specifications . Related 7-substituted tetrahydroquinoline derivatives, such as N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS 898423-72-8) and N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide (CAS 898439-24-2), are also commercially available, providing a family of structurally related tool compounds for SAR expansion [1].

compound sourcing purity specification research reproducibility

Optimal Research Application Scenarios for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide Based on Quantitative Differentiation Evidence


OGG1-Focused DNA Repair Inhibitor Screening and SAR Expansion

This compound is best deployed as a scaffold-hopping probe in OGG1 inhibitor discovery programs. The validated cyclopropanecarbonyl N1 motif (linked to a ~35% potency improvement over acetamide in the sulfonamide series [1]) combined with the underexplored amide linker creates an opportunity to map the linker pharmacophore space of OGG1. Researchers can compare activity directly against the sulfonamide benchmark SU0268 (IC50 = 0.059 μM [1]) to determine whether the carboxamide linker retains or alters OGG1 engagement, potentially yielding novel intellectual property outside the sulfonamide patent space [2].

Regioisomer-Dependent Physicochemical Profiling for Lead Optimization

The 7-yl substitution pattern confers distinct computed physicochemical properties (clogP ~2.69, TPSA ~49.85 Ų [1]) compared to the 6-yl regioisomer (logP 3.65, PSA 46.38 Ų [2]). This compound is therefore suited for parallel testing with its 6-yl analog in solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability assays. The ~1 log unit lower lipophilicity of the 7-yl isomer may translate into improved aqueous solubility and reduced nonspecific protein binding, addressing common liabilities encountered in tetrahydroquinoline lead series [1][2].

Chemical Biology Tool for DNA Base Excision Repair Pathway Dissection

As a structural analog of the selective OGG1 inhibitor SU0268—which displays >150-fold selectivity over other base excision repair enzymes and no cytotoxicity at 10 μM in human cell lines [1]—this compound can serve as a comparator tool to probe whether the amide-for-sulfonamide substitution alters enzyme selectivity. Its application in cellular assays measuring 8-oxoguanine accumulation (by GC-MS/MS or comet assay) alongside SU0268 would clarify the contribution of linker chemistry to cellular target engagement and DNA damage response modulation [2].

Combinatorial Library Design Around the 7-Position Tetrahydroquinoline Scaffold

The commercial availability of multiple 7-substituted tetrahydroquinoline benzamide analogs with varying terminal aryl groups (4-methoxy, CAS 898423-72-8; 2,4-dimethoxy, CAS 898439-24-2; 3-fluoro, CAS 898439-19-5 [1]) enables the construction of a focused compound matrix for systematic SAR exploration. This compound (4-ethoxy) fills a specific electronic and steric niche within that matrix, with the para-ethoxy group providing moderate electron-donating character (Hammett σp⁺ ≈ -0.24) and a flexible alkyl chain that can probe lipophilic subpockets distinct from methoxy or fluoro analogs [2].

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.